Sulfathiazole-d4

Description

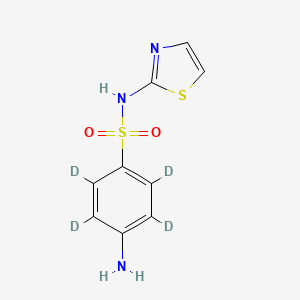

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,10H2,(H,11,12)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMRHUJNCSQMMB-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=CS2)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016781 | |

| Record name | Sulfathiazole-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-89-4 | |

| Record name | Sulfathiazole-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Sulfathiazole-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of Sulfathiazole-d4, a deuterated analog of the sulfonamide antibiotic, Sulfathiazole. This isotopically labeled compound is a critical tool in various research and analytical applications, particularly in pharmacokinetic and metabolic studies.

Core Physical and Chemical Properties

This compound is distinguished by the substitution of four hydrogen atoms with deuterium on the phenyl ring. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Sulfathiazole in biological matrices.[1][]

| Property | Value |

| CAS Number | 1020719-89-4[1][3][4] |

| Molecular Formula | C₉H₅D₄N₃O₂S₂[1][3][4] |

| Molecular Weight | 259.34 g/mol [1][][3][4] |

| Appearance | Off-White to Pale Yellow Solid[3][5] |

| Melting Point | 172-174°C[3][5][6], 195-197°C (decomposes)[] |

| Boiling Point | 479.5 ± 47.0 °C at 760 mmHg[] |

| Density | 1.6 ± 0.1 g/cm³[] |

| Solubility | Soluble in DMSO and Methanol (with heating)[][3][5][6] |

| Storage Temperature | -20°C Freezer[3][5][6] |

Experimental Protocols and Applications

This compound is primarily utilized as an internal standard in analytical methodologies to ensure the accuracy and reproducibility of quantifying Sulfathiazole in complex samples.[] Its applications span pharmacokinetic studies, metabolite identification, and environmental monitoring.[]

Pharmacokinetic Analysis using LC-MS/MS

A common application of this compound is in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Sulfathiazole.

Methodology:

-

Sample Preparation: Biological samples (e.g., plasma, urine, tissue homogenates) are collected from subjects administered with non-labeled Sulfathiazole.

-

Internal Standard Spiking: A known concentration of this compound is added to each sample. This serves as the internal standard to correct for variations during sample processing and analysis.

-

Extraction: The analyte (Sulfathiazole) and the internal standard (this compound) are extracted from the biological matrix, typically using protein precipitation or liquid-liquid extraction.

-

LC-MS/MS Analysis: The extracted samples are injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The liquid chromatography separates Sulfathiazole and this compound from other components in the sample. The tandem mass spectrometry detects and quantifies both the analyte and the internal standard based on their unique mass-to-charge ratios.

-

Quantification: The concentration of Sulfathiazole in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Workflow for Sulfathiazole Quantification using this compound

Caption: Workflow for quantifying Sulfathiazole using this compound as an internal standard.

Mechanism of Action of Sulfathiazole

While this guide focuses on the physical properties of the deuterated form, it is important to note the biological mechanism of the parent compound, Sulfathiazole. It acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is essential for the synthesis of folic acid, a vital component for bacterial growth and replication. By blocking this pathway, Sulfathiazole exhibits a bacteriostatic effect.

Signaling Pathway of Sulfathiazole Inhibition

Caption: Sulfathiazole's competitive inhibition of dihydropteroate synthase in the folic acid pathway.

References

An In-depth Technical Guide to Sulfathiazole-d4: Chemical Properties, and Applications in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfathiazole-d4, a deuterated analog of the sulfonamide antibiotic, sulfathiazole. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, molecular weight, and its critical role as an internal standard in quantitative bioanalysis. The guide includes a detailed experimental protocol for the determination of sulfathiazole in milk using an isotope dilution-liquid chromatography-mass spectrometry (ID-LC-MS) method, showcasing a practical application of this compound.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled form of sulfathiazole, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of sulfathiazole in various biological matrices.

| Property | Value | References |

| Chemical Name | 4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide-d4 | [1] |

| Synonyms | N1-2-Thiazolylsulfanilamide-d4, 2-(p-Aminobenzenesulfonamido)thiazole-d4 | [1] |

| Molecular Formula | C₉H₅D₄N₃O₂S₂ | [2][3][4] |

| Molecular Weight | 259.34 g/mol | [2][3][4] |

| CAS Number | 1020719-89-4 | [2][3][4] |

| Appearance | Pale yellow crystalline solid | [3] |

| Melting Point | 172-174°C | [3] |

| Storage Temperature | -20°C Freezer | [3] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [3] |

Mechanism of Action of Sulfathiazole

To understand the importance of quantifying sulfathiazole, it is crucial to comprehend its mechanism of action. Sulfathiazole, like other sulfonamides, is a bacteriostatic agent that competitively inhibits the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for the production of nucleic acids and certain amino acids in bacteria. By acting as a competitive inhibitor of para-aminobenzoic acid (PABA), the natural substrate for DHPS, sulfathiazole disrupts the folic acid pathway, thereby halting bacterial growth and replication.

References

An In-depth Technical Guide to the Synthesis and Characterization of Sulfathiazole-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Sulfathiazole-d4 (4-amino-2,3,5,6-tetradeuterio-N-(1,3-thiazol-2-yl)benzenesulfonamide), a deuterated analog of the sulfonamide antibiotic, Sulfathiazole. This document is intended to be a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry, providing detailed methodologies and characterization data.

Introduction

This compound is a stable isotope-labeled version of Sulfathiazole, where four hydrogen atoms on the benzene ring have been replaced with deuterium atoms.[1][2] This isotopic labeling makes it an invaluable tool in various scientific applications, particularly as an internal standard in quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] Its use allows for more accurate and precise measurements of the unlabeled drug in biological matrices.

Synthesis of this compound

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Deuteration of Aniline to Aniline-2,3,4,5,6-d5

A highly effective method for the regioselective deuteration of anilines involves heating in the presence of a deuterium source such as D₂O with a catalytic amount of acid.[1][4]

-

Materials: Aniline, Deuterium Oxide (D₂O), Concentrated Hydrochloric Acid (HCl).

-

Procedure:

-

To a pressure vessel, add aniline and a molar excess of Deuterium Oxide (D₂O).

-

Add one equivalent of concentrated Hydrochloric Acid.

-

Seal the vessel and heat at a high temperature (e.g., >100 °C) for a prolonged period (e.g., 16 hours or more) to facilitate the H-D exchange on the aromatic ring.[5][6]

-

After cooling, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate) and the deuterated aniline is extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield Aniline-2,3,4,5,6-d5.[7]

-

Step 2: Synthesis of 4-Acetamidobenzenesulfonyl-d4 Chloride

This step involves the protection of the amino group of the deuterated aniline, followed by chlorosulfonation.

-

Materials: Aniline-2,3,4,5,6-d5, Acetic Anhydride, Chlorosulfonic Acid.

-

Procedure:

-

The amino group of Aniline-2,3,4,5,6-d5 is first protected by acetylation with acetic anhydride to form Acetanilide-d5.

-

The resulting Acetanilide-d5 is then reacted with an excess of chlorosulfonic acid at a controlled temperature.[8]

-

The reaction mixture is carefully poured onto ice to precipitate the 4-Acetamidobenzenesulfonyl-d4 chloride.

-

The precipitate is collected by filtration and washed with cold water.

-

Step 3: Synthesis of 4-Acetamidobenzenesulfonamide-d4

The sulfonyl chloride is then converted to the corresponding sulfonamide.

-

Materials: 4-Acetamidobenzenesulfonyl-d4 chloride, Concentrated Aqueous Ammonia.

-

Procedure:

-

The crude 4-Acetamidobenzenesulfonyl-d4 chloride is treated with concentrated aqueous ammonia.[8]

-

The resulting 4-Acetamidobenzenesulfonamide-d4 precipitates and is collected by filtration.

-

Step 4: Synthesis of 2-Aminothiazole

The coupling partner, 2-aminothiazole, can be synthesized via the Hantzsch thiazole synthesis.[9][10]

-

Materials: α-halo ketone (e.g., chloroacetaldehyde), Thiourea.

-

Procedure:

Step 5: Coupling and Deprotection to Yield this compound

The final steps involve the coupling of the deuterated sulfonamide intermediate with 2-aminothiazole, followed by the deprotection of the amino group. However, a more direct route involves the coupling of 4-Acetamidobenzenesulfonyl-d4 chloride with 2-aminothiazole, followed by hydrolysis.

-

Materials: 4-Acetamidobenzenesulfonyl-d4 chloride, 2-Aminothiazole, Pyridine (as a base), Hydrochloric Acid.

-

Procedure:

-

4-Acetamidobenzenesulfonyl-d4 chloride is reacted with 2-aminothiazole in the presence of a base like pyridine.

-

The resulting N-acetylthis compound is then hydrolyzed by heating with hydrochloric acid to remove the acetyl protecting group.

-

The reaction mixture is neutralized to precipitate the final product, this compound.

-

The product is collected by filtration, washed, and dried.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-amino-2,3,5,6-tetradeuterio-N-(1,3-thiazol-2-yl)benzenesulfonamide | C9H9N3O2S2 | CID 45040441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A simple, cost-effective method for the regioselective deuteration of anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aniline-2,3,4,5,6-d5 | ZEOTOPE [zeotope.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 11. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

Isotopic Purity of Commercially Available Sulfathiazole-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of commercially available Sulfathiazole-d4, a deuterated analog of the sulfonamide antibiotic, Sulfathiazole. This document is intended to be a valuable resource for professionals in research, drug development, and analytical sciences who utilize isotopically labeled compounds as internal standards in pharmacokinetic studies, metabolism profiling, and other quantitative analytical applications.

Introduction to this compound

This compound is a stable isotope-labeled version of Sulfathiazole, where four hydrogen atoms have been replaced by deuterium. This labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of Sulfathiazole in various biological matrices. The accuracy of such quantitative methods heavily relies on the isotopic purity of the labeled standard.

Commercial Availability and Isotopic Purity

This compound is available from several chemical suppliers. The reported isotopic purity can vary between batches and suppliers. Below is a summary of the publicly available data on the isotopic purity of this compound from various commercial sources. Researchers are strongly encouraged to obtain a lot-specific Certificate of Analysis (CoA) for detailed information.

| Supplier | CAS Number | Stated Purity | Isotopic Enrichment |

| BOC Sciences | 1020719-89-4 | 98% by HPLC | 99% atom D |

| Simson Pharma Limited | 1020719-89-4 | Certificate of Analysis available upon request[1] | Not specified |

| Veeprho | 1020719-89-4 | Not specified | Not specified |

| MedchemExpress | 1020719-89-4 | Not specified | Deuterium labeled Sulfathiazole[2] |

| Achemtek | 1020719-89-4 | 98+%[3] | Not specified |

| CRM LABSTANDARD | 1020719-89-4 | ≥ 95%[4] | Not specified |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity and the confirmation of the location of deuterium incorporation are critical for the validation of this compound as an internal standard. The two primary analytical techniques employed for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique to determine the isotopic distribution of a molecule by precisely measuring the mass-to-charge ratio (m/z) of its ions.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, such as acetonitrile/water with 0.1% formic acid, to facilitate ionization.

-

Instrumental Analysis: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in full-scan mode to acquire high-resolution mass spectra of the molecular ion region.

-

Data Analysis: The resulting spectrum will show an isotopic cluster for the protonated molecule [M+H]⁺. The relative intensities of the peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) species are measured and integrated.

-

Calculation of Isotopic Purity: The isotopic purity is calculated as the percentage of the d4 isotopologue relative to the sum of all isotopologues.

Caption: Workflow for HRMS-based isotopic purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides detailed structural information, confirming the positions of deuterium labeling and assessing the extent of deuteration.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6). An internal standard with a known concentration may be added for quantitative NMR (qNMR) analysis.

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the location of the deuterium labels. The residual proton signals in these positions can be integrated to estimate the percentage of non-deuterated species.

-

²H NMR Analysis: A ²H NMR spectrum can be acquired to directly observe the deuterium signals, further confirming the labeling sites.

-

Data Analysis: The integration values of the relevant peaks in the ¹H NMR spectrum are used to calculate the isotopic purity. For instance, the ratio of the integral of a residual proton signal at a deuterated position to the integral of a proton signal at a non-deuterated position provides a measure of isotopic enrichment.

Caption: Workflow for NMR-based isotopic purity determination.

Logical Relationship for Accurate Quantification

The combined use of HRMS and NMR provides a robust and comprehensive characterization of the isotopic purity of this compound. This is crucial for its application as an internal standard in quantitative bioanalytical methods.

Caption: Logical workflow for validating this compound as an internal standard.

Conclusion

The isotopic purity of commercially available this compound is a critical parameter for its use in quantitative analytical studies. While suppliers provide general purity information, a thorough characterization using HRMS and NMR spectroscopy is recommended to ensure the accuracy and reliability of experimental results. The methodologies outlined in this guide provide a framework for researchers to independently verify the isotopic purity of their labeled standards, leading to more robust and reproducible scientific outcomes.

References

The Untapped Potential of Deuterated Sulfathiazole: A Technical Guide for Advanced Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfathiazole, a historically significant sulfonamide antibiotic, continues to be a valuable scaffold in medicinal chemistry. While its clinical use has waned due to the advent of newer agents and the rise of antibiotic resistance, its well-understood mechanism of action and established chemical properties make it an intriguing candidate for modern drug discovery techniques. One such technique, deuterium substitution, offers a promising avenue to enhance the pharmacokinetic profile of pharmaceuticals. This guide explores the prospective applications of deuterated sulfathiazole in scientific research, providing a technical framework for its synthesis, evaluation, and potential therapeutic benefits. Although direct research on deuterated sulfathiazole is not yet prevalent in published literature, this document extrapolates from the established principles of kinetic isotope effects and sulfonamide metabolism to outline a roadmap for future investigations.

Introduction: The Rationale for Deuterating Sulfathiazole

Sulfathiazole, like many xenobiotics, undergoes metabolic transformation in the body, primarily in the liver. These metabolic processes can lead to rapid clearance, reducing the drug's half-life and potentially forming metabolites with different activity or toxicity profiles. The primary mechanism of action for sulfathiazole is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2]

Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope, deuterium, can significantly alter the metabolic fate of a drug.[2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in metabolic reactions mediated by enzymes such as the cytochrome P450 system. This phenomenon, known as the kinetic isotope effect (KIE), can lead to:

-

Enhanced Metabolic Stability: A reduced rate of metabolism can increase the drug's half-life and exposure.

-

Improved Pharmacokinetic Profile: Slower clearance can result in more consistent plasma concentrations and potentially allow for lower or less frequent dosing.

-

Reduced Formation of Toxic Metabolites: By blocking or slowing certain metabolic pathways, deuteration can reduce the generation of harmful byproducts.[2]

This guide will delve into the potential applications of a deuterated form of sulfathiazole, from its synthesis to its evaluation in preclinical models.

Proposed Research Applications of Deuterated Sulfathiazole

The primary application of deuterated sulfathiazole in scientific research would be to investigate the impact of the kinetic isotope effect on its pharmacokinetic and pharmacodynamic properties. Key research areas would include:

-

Metabolic Stability Studies: Comparing the in vitro metabolic stability of deuterated sulfathiazole with its non-deuterated counterpart using liver microsomes or hepatocytes.

-

Pharmacokinetic Profiling: In vivo studies in animal models to determine and compare key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

-

Mechanism of Action Studies: Utilizing a more metabolically stable version of sulfathiazole to study its interaction with DHPS and its effects on bacterial growth with greater precision.

-

Development of Novel Antimicrobials: Investigating whether the improved pharmacokinetic profile of deuterated sulfathiazole could translate to enhanced efficacy or a different resistance profile.

Key Experimental Protocols

Proposed Synthesis of Deuterated Sulfathiazole

The synthesis of deuterated sulfathiazole would involve the use of deuterated starting materials. A plausible synthetic route is outlined below, based on established methods for synthesizing sulfathiazole and its derivatives.[3][4][5]

Reaction Scheme:

-

Step 1: Synthesis of Deuterated p-acetamidobenzenesulfonyl chloride: Starting with commercially available deuterated aniline (aniline-d5), perform acetylation followed by chlorosulfonation to yield deuterated p-acetamidobenzenesulfonyl chloride.

-

Step 2: Condensation with 2-aminothiazole: React the deuterated p-acetamidobenzenesulfonyl chloride with 2-aminothiazole in the presence of a base like pyridine.

-

Step 3: Hydrolysis: Hydrolyze the acetamido group under acidic or basic conditions to yield the final deuterated sulfathiazole product.

Caption: Proposed synthetic pathway for deuterated sulfathiazole.

In Vitro Metabolic Stability Assay

This protocol is designed to compare the metabolic stability of deuterated and non-deuterated sulfathiazole in liver microsomes.

Materials:

-

Deuterated sulfathiazole

-

Non-deuterated sulfathiazole

-

Pooled liver microsomes (e.g., human, rat)

-

NADPH regenerating system

-

Phosphate buffer

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of each compound (deuterated and non-deuterated sulfathiazole) in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the percentage of the compound remaining at each time point and determine the in vitro half-life.

Caption: Workflow for in vitro metabolic stability assay.

In Vivo Pharmacokinetic Study

This protocol provides a general framework for a comparative pharmacokinetic study in an animal model (e.g., rats).

Materials:

-

Deuterated sulfathiazole formulation

-

Non-deuterated sulfathiazole formulation

-

Male Sprague-Dawley rats (or other suitable model)

-

Dosing vehicles (e.g., saline for IV, PEG400/water for oral)

-

Blood collection supplies (e.g., capillary tubes, EDTA tubes)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Acclimate the animals for at least one week before the study.

-

Divide the animals into two groups: one receiving deuterated sulfathiazole and the other receiving the non-deuterated compound.

-

Administer the compounds at a predetermined dose via the desired route (e.g., intravenous bolus or oral gavage).

-

Collect blood samples at specified time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Process the blood samples to separate the plasma.

-

Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

-

Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

-

Use pharmacokinetic software to calculate key parameters (e.g., Cmax, Tmax, AUC, t½, CL).

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data that could be generated from the experiments described above. These tables are for illustrative purposes to demonstrate how the data could be structured.

Table 1: In Vitro Metabolic Stability

| Compound | In Vitro Half-life (t½, min) in Human Liver Microsomes |

| Sulfathiazole | 45 |

| Deuterated Sulfathiazole | 120 |

Table 2: In Vivo Pharmacokinetic Parameters in Rats (IV Administration)

| Parameter | Sulfathiazole | Deuterated Sulfathiazole |

| Half-life (t½, h) | 1.5 | 4.0 |

| Clearance (CL, L/h/kg) | 0.8 | 0.3 |

| Area Under the Curve (AUC, ng*h/mL) | 1250 | 3330 |

Mechanism of Action and Signaling Pathway

The established mechanism of action of sulfathiazole involves the inhibition of the bacterial folic acid synthesis pathway. A diagram of this pathway is provided below.

Caption: Inhibition of bacterial folic acid synthesis by sulfathiazole.

Conclusion and Future Directions

While the direct application of deuterated sulfathiazole in scientific research is yet to be extensively documented, the foundational principles of medicinal chemistry and drug metabolism provide a strong rationale for its investigation. The prospective benefits of improved metabolic stability and an enhanced pharmacokinetic profile warrant further exploration. The experimental frameworks provided in this guide offer a starting point for researchers to synthesize and evaluate deuterated sulfathiazole, potentially unlocking new avenues for antimicrobial research and development. Future studies should focus on confirming the hypothetical benefits outlined here and exploring the potential for deuterated sulfathiazole derivatives in combating resistant bacterial strains.

References

- 1. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfathiazole synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis, DFT Analysis, and Evaluation of Antibacterial and Antioxidant Activities of Sulfathiazole Derivatives Combined with In Silico Molecular Docking and ADMET Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

Sulfathiazole-d4: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Sulfathiazole-d4. The information presented herein is crucial for maintaining the integrity, purity, and performance of this isotopically labeled compound in research and development settings. The stability of a reference standard is paramount for accurate analytical measurements and reliable experimental outcomes. While specific long-term stability data for this compound is not extensively published, this guide synthesizes available information on Sulfathiazole and general principles of drug stability testing to provide robust recommendations.

Recommended Storage Conditions

Maintaining the chemical and physical stability of this compound requires adherence to specific storage conditions. The following recommendations are based on information from various suppliers and general guidelines for sulfonamide compounds.

Table 1: Recommended Storage Conditions for this compound

| Form | Recommended Storage Temperature | Additional Recommendations |

| Solid (Neat) | -20°C for long-term storage | Store in a tightly sealed, light-resistant container. Protect from moisture. For short-term use, refrigeration at 2-8°C is acceptable. |

| In Solution | -20°C for up to 1 month | Prepare solutions fresh whenever possible. For longer-term storage, aliquoting and storing at -80°C for up to 6 months is recommended to minimize freeze-thaw cycles.[1] Use of amber vials is advised to protect from light. |

Stability Profile of Sulfathiazole

The stability of this compound is expected to be comparable to that of its non-deuterated counterpart, Sulfathiazole. The primary factors influencing the stability of sulfonamides are temperature, humidity, light, and pH.

Solid-State Stability and Polymorphism

Sulfathiazole is known to exist in several polymorphic forms (Forms I, II, III, IV, and V), with Form III being the most stable at ambient conditions.[2] The amorphous form of sulfathiazole is less stable and can crystallize to Form I at or below 35% relative humidity (RH), or to a mixture of polymorphs at higher RH values.[3][4] It is crucial to control humidity during storage to prevent polymorphic transformations that could affect the compound's physical and chemical properties. Milling of sulfathiazole polymorphs can also induce transformations, often leading to the metastable Form I through an amorphous intermediate.[5]

Stability in Solution

Solutions of sulfonamides, particularly the sodium salts, can be strongly basic and may degrade more rapidly.[6] For sulfathiazole solutions, a shelf-life of up to 6 months under optimal frozen conditions (-80°C) is suggested, while at -20°C, a one-month shelf-life is recommended.[1] A study on the stability of sulfathiazole in spiked pig liver tissue stored at -20°C calculated a decay half-life of 291 days.[7]

Degradation Pathways

Forced degradation studies on sulfathiazole have identified several pathways of decomposition:

-

Hydrolysis: Sulfathiazole can undergo hydrolysis under acidic conditions. Two hydrolytic decomposition products have been identified, although their structures are not specified in the available literature.[8]

-

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide can lead to degradation.[1]

-

Thermal Degradation: Heating a solution of sulfathiazole can induce degradation.[1]

-

Photodegradation: Exposure to UV light is a significant factor in the degradation of sulfathiazole.[1] A notable photoproduct has been identified as an isomer, 2-imino-3-(p-aminobenzenesulfinyl-oxy)-thiazole.[1][9] Cleavage of the sulfonamide bond is another potential degradation pathway.[1] Most sulfonamides slowly darken upon exposure to light.[6]

Experimental Protocols

To ensure the continued integrity of this compound, periodic stability testing is recommended. The following section outlines a general protocol for a stability-indicating HPLC method, which can be adapted for this purpose.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

Instrumentation and Conditions:

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of water, methanol, and glacial acetic acid (e.g., 750:249:1, v/v/v).[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Detection Wavelength: 270 nm.[10]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 100 µg/mL). From this stock, prepare a series of working standards at different concentrations to establish a calibration curve.

-

Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analysis: Inject the standard and sample solutions into the HPLC system. Record the chromatograms and determine the peak area for this compound.

Forced Degradation Studies

To validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed on a sample of this compound. The goal is to achieve partial degradation of the main compound.

-

Acid Hydrolysis: To a solution of this compound, add 1N HCl and heat. Neutralize the solution before injection.[1]

-

Base Hydrolysis: To a solution of this compound, add 1N NaOH and heat. Neutralize the solution before injection.[1]

-

Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide.[1]

-

Thermal Degradation: Heat a solution of this compound at a specified temperature (e.g., 70°C) for a defined period.[1]

-

Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period.[1]

After each stress condition, the samples should be analyzed by the HPLC method to ensure that any degradation product peaks are well-resolved from the main this compound peak.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the stability testing of this compound.

Caption: A logical workflow for a comprehensive stability testing program.

Caption: Experimental workflow for forced degradation studies.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Modification of the Solid-State Nature of Sulfathiazole and Sulfathiazole Sodium by Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modification of the solid-state nature of sulfathiazole and sulfathiazole sodium by spray drying - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchrepository.universityofgalway.ie [researchrepository.universityofgalway.ie]

- 6. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. e-lactancia.org [e-lactancia.org]

- 9. Photodegradation of sulfathiazole under simulated sunlight: Kinetics, photo-induced structural rearrangement, and antimicrobial activities of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

CAS number and supplier information for Sulfathiazole-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sulfathiazole-d4, a deuterated analog of the sulfonamide antibiotic, Sulfathiazole. This document covers its chemical identity, supplier information, relevant experimental protocols, and mechanisms of action. All quantitative data is summarized in tables for clarity, and key pathways and workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound is the deuterium-labeled form of Sulfathiazole, primarily used as an internal standard in pharmacokinetic studies and for quantitative analysis by mass spectrometry.[1] The deuterium labeling provides a distinct mass signature, allowing for precise differentiation from the unlabeled endogenous or administered compound.

| Property | Value | Reference(s) |

| CAS Number | 1020719-89-4 | [2][3] |

| Molecular Formula | C₉H₅D₄N₃O₂S₂ | [2][3] |

| Molecular Weight | 259.34 g/mol | [2][3] |

| Synonyms | 4-Amino-N-2-thiazolylbenzenesulfonamide-d4, N1-2-Thiazolylsulfanilamide-d4 | [3] |

| Appearance | Off-White to Pale Yellow Solid | [4] |

| Melting Point | 172-174°C | |

| Purity | >98% | [4][5] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | |

| Storage Conditions | -20°C Freezer | [5] |

Supplier Information

This compound is available from several chemical suppliers specializing in reference standards and isotopically labeled compounds. Researchers should request a lot-specific Certificate of Analysis (CoA) to obtain precise purity and characterization data.

Selected Suppliers:

-

Santa Cruz Biotechnology, Inc.[3]

-

MedChemExpress[1]

-

BOC Sciences[6]

-

Achemtek[4]

-

Simson Pharma Limited[7]

-

Pharmaffiliates[2]

-

GlpBio[5]

-

Veeprho[8]

-

InvivoChem[9]

Experimental Protocols

Synthesis of this compound

To produce the deuterated analog, a plausible route would involve using a deuterated aniline precursor. The four deuterium atoms are located on the benzene ring, ortho and meta to the amino group.

Analytical Workflow for Quantification in Biological Matrices

This compound is an ideal internal standard for the quantification of sulfathiazole in complex samples like milk, water, or plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized workflow based on established methods for sulfonamide analysis.

Objective: To accurately quantify the concentration of Sulfathiazole in a sample using this compound as an internal standard.

Methodology:

-

Sample Preparation:

-

A known amount of the sample (e.g., 1-5 mL of milk or water) is transferred to a centrifuge tube.

-

A precise amount of this compound internal standard solution is spiked into the sample.

-

Proteins are precipitated and the analyte is extracted using an organic solvent such as acetonitrile.

-

The mixture is vortexed and then centrifuged to separate the solid and liquid phases.

-

-

Solid-Phase Extraction (SPE) for Clean-up:

-

The supernatant from the previous step is loaded onto an SPE cartridge (e.g., a polymeric sorbent).

-

The cartridge is washed with water to remove interfering substances.

-

The analyte and internal standard are eluted with a solvent like methanol.

-

-

Concentration and Reconstitution:

-

The eluate is evaporated to dryness under a gentle stream of nitrogen.

-

The residue is reconstituted in a small, precise volume of mobile phase (e.g., methanol/water with formic acid).

-

-

LC-MS/MS Analysis:

-

An aliquot of the reconstituted sample is injected into the LC-MS/MS system.

-

Chromatographic separation is typically achieved on a C18 column.

-

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) for both sulfathiazole and this compound.

-

The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of sulfathiazole in the original sample.

-

H295R Steroidogenesis Assay Protocol

This assay is used to investigate the potential of a chemical to disrupt the production of steroid hormones. Studies have used this in vitro model to demonstrate the endocrine-disrupting effects of sulfathiazole.[5]

Objective: To measure the effects of Sulfathiazole on the production of steroid hormones (e.g., testosterone, estradiol) in H295R human adrenocortical carcinoma cells.

Methodology:

-

Cell Culture: H295R cells are cultured in appropriate media until they reach a suitable confluency.

-

Exposure: The cells are exposed to various concentrations of Sulfathiazole (and appropriate controls, including a vehicle control and positive controls like forskolin) for a set period, typically 48 hours.

-

Hormone Extraction: After exposure, the cell culture medium is collected. Hormones are extracted from the medium, often using solid-phase or liquid-liquid extraction techniques.

-

Quantification: The concentrations of key steroid hormones, such as testosterone and 17β-estradiol, are measured using sensitive analytical methods like LC-MS/MS or specific immunoassays.

-

Gene Expression Analysis (Optional): To investigate the mechanism, cells can be harvested, and RNA extracted. Quantitative real-time PCR (qRT-PCR) can then be performed to measure changes in the expression levels of key steroidogenic genes (e.g., CYP17, CYP19, 3βHSD).

-

Data Analysis: Hormone concentrations and gene expression levels in the sulfathiazole-treated groups are compared to the vehicle control group to determine statistically significant differences.

Mechanisms of Action

Antibacterial Mechanism: Folic Acid Synthesis Inhibition

Sulfathiazole exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[6] This enzyme is critical for the synthesis of folic acid, an essential nutrient for DNA synthesis and bacterial replication. Because Sulfathiazole is structurally similar to the natural substrate, para-aminobenzoic acid (PABA), it binds to the active site of DHPS, preventing PABA from binding and thereby halting the production of dihydrofolic acid.[6] Human cells are unaffected because they do not synthesize their own folic acid; they obtain it from their diet.[6]

Endocrine Disruption: Alteration of Steroidogenesis

Recent research has identified Sulfathiazole as an endocrine-disrupting chemical (EDC). In vitro studies using the H295R human adrenal cell line have shown that sulfathiazole exposure leads to a significant increase in the production of 17β-estradiol (E2).[5] This effect is attributed to the up-regulation of messenger RNA (mRNA) for key enzymes in the steroidogenic pathway, including 3β-hydroxysteroid dehydrogenase (3β-HSD), 17α-hydroxylase/17,20-lyase (CYP17), and aromatase (CYP19).[5] The enhancement of aromatase activity, in particular, directly leads to the increased conversion of androgens (like testosterone) to estrogens (like estradiol).

References

- 1. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. snu.elsevierpure.com [snu.elsevierpure.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Disrupting effects of antibiotic sulfathiazole on developmental process during sensitive life-cycle stage of Chironomus riparius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Effect of sulfonated steroids on steroidogenic cytochrome P450-dependent steroid hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. croplifeeurope.eu [croplifeeurope.eu]

- 8. High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Mechanism of Action of Sulfathiazole and its Deuterated Analog

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the antibacterial agent sulfathiazole. It details its established mechanism of action as a competitive inhibitor of dihydropteroate synthase (DHPS) within the bacterial folic acid synthesis pathway. Furthermore, it explores the scientific rationale and potential benefits of developing a deuterated analog of sulfathiazole. By leveraging the kinetic isotope effect (KIE), deuteration is projected to enhance the metabolic stability and pharmacokinetic profile of the parent compound. This guide synthesizes available data on sulfathiazole's pharmacodynamics and pharmacokinetics, presents detailed experimental protocols for its evaluation, and uses visualizations to elucidate key pathways and workflows. While clinical data for a deuterated sulfathiazole analog is not yet available, this paper builds a robust theoretical framework for its development based on established principles of medicinal chemistry and drug metabolism.

Mechanism of Action of Sulfathiazole

Sulfathiazole is a member of the sulfonamide class of antibiotics, which were among the first effective chemotherapeutic agents used to treat bacterial infections.[1] Their action is primarily bacteriostatic, meaning they inhibit the growth and proliferation of bacteria, allowing the host's immune system to clear the infection.[2]

The Bacterial Folic Acid Synthesis Pathway

Unlike humans, who acquire folic acid (Vitamin B9) from their diet, many bacteria must synthesize it de novo.[1] This metabolic pathway is essential for the production of vital cellular components, including nucleotides (for DNA and RNA synthesis) and certain amino acids.[3] The key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.[1][3] This metabolic divergence between bacteria and humans makes the folic acid synthesis pathway an excellent target for selective antimicrobial therapy.[1]

Competitive Inhibition of Dihydropteroate Synthase (DHPS)

The antibacterial activity of sulfathiazole stems from its structural similarity to PABA.[3] This structural analogy allows sulfathiazole to act as a competitive inhibitor of the DHPS enzyme.[1] It competes with the natural substrate, PABA, for binding to the enzyme's active site. When sulfathiazole binds to DHPS, it prevents the synthesis of dihydropteroate, thereby blocking the entire folic acid synthesis pathway.[1] The resulting depletion of essential downstream metabolites, such as tetrahydrofolate, halts bacterial DNA replication and cell division.[3]

Deuterated Sulfathiazole: A Strategy for Enhanced Pharmacokinetics

While sulfathiazole is an effective antibacterial agent, its clinical utility has been limited by factors including its short half-life.[1][4] Modern drug development strategies offer a potential solution: selective deuteration.

The Kinetic Isotope Effect (KIE)

Deuterium (D) is a stable, non-radioactive isotope of hydrogen that contains an additional neutron. This doubles the mass of the atom but does not significantly alter its size, shape, or basic chemical properties.[5] The carbon-deuterium (C-D) bond is stronger and has a lower vibrational energy than the corresponding carbon-hydrogen (C-H) bond. Consequently, breaking a C-D bond requires more energy and typically proceeds at a slower rate.[6] This phenomenon is known as the kinetic isotope effect (KIE).[6]

When a C-H bond cleavage is the rate-limiting step in a drug's metabolism (often mediated by enzymes like the cytochrome P450 family), replacing that hydrogen with deuterium can significantly slow down the metabolic process.[6] This can lead to several potential therapeutic advantages:

-

Increased Half-Life: A slower rate of metabolism can prolong the drug's circulation time in the body.[5]

-

Reduced Dosing Frequency: Longer half-life may allow for less frequent administration, improving patient compliance.[5]

-

Improved Safety Profile: Deuteration can sometimes reduce the formation of toxic metabolites.[7]

Projected Impact on Sulfathiazole

Sulfathiazole is metabolized in the liver, primarily through N4-acetylation, and is rapidly excreted by the kidneys.[2][4] While N-acetylation is a major pathway, other oxidative metabolic routes can contribute to its clearance. Deuteration at specific, metabolically labile sites on the sulfathiazole molecule could potentially slow its overall elimination, thereby increasing its half-life and systemic exposure. This would be the primary rationale for developing a deuterated analog. The intrinsic antibacterial activity, which is dependent on the overall molecular shape for binding to DHPS, is expected to remain unchanged.

Quantitative Data

The following tables summarize available pharmacodynamic and pharmacokinetic data for sulfathiazole. No quantitative data for a deuterated analog of sulfathiazole is currently available in published literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfathiazole against Porcine Pathogens

| Bacterial Strain | Number of Strains (n) | MIC₅₀ (μg/mL) | MIC Range (μg/mL) |

|---|---|---|---|

| Bordetella bronchiseptica | 10 | 8 | 0.5 - 8 |

| Pasteurella multocida | 10 | 32 | 2 - 32 |

| Haemophilus pleuropneumoniae | 20 | >64 | 8 - >64 |

| Streptococcus suis | 10 | >32 | >32 |

Data sourced from in vitro studies on porcine pathogens. MIC₅₀ is the concentration that inhibited 50% of the tested strains.[8]

Table 2: Pharmacokinetic Parameters of Sulfathiazole in Animal Models

| Species | Administration | Dose (mg/kg) | Half-Life (t½) | Volume of Distribution (Vd) |

|---|---|---|---|---|

| Pig | Intravenous | 40 | 9.0 ± 1.6 hours | 1.16 ± 0.16 L/kg |

| Pig | Intravenous | 72 | 1.4 hours | 0.54 L/kg |

| Sheep | Oral | 100 | Prolonged (due to slow absorption) | Not Applicable |

Note: Pharmacokinetic parameters can vary significantly based on dose, route of administration, and animal species.[4]

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a continuous, coupled spectrophotometric assay to determine the inhibitory activity (e.g., IC₅₀) of a compound against DHPS.

Principle: The activity of DHPS is measured by coupling the production of dihydropteroate to its subsequent reduction by an excess of dihydrofolate reductase (DHFR). This second reaction consumes NADPH, and the rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Recombinant DHPS and DHFR enzymes

-

Substrates: p-aminobenzoic acid (pABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

Cofactor: NADPH

-

Test Inhibitor (e.g., Sulfathiazole) dissolved in DMSO

-

Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0

-

UV-Vis microplate reader with temperature control

Methodology:

-

Inhibitor Preparation: Prepare serial two-fold dilutions of the test inhibitor (e.g., sulfathiazole) in DMSO.

-

Reagent Preparation: Prepare a master mix in assay buffer containing DHPS enzyme, an excess of DHFR enzyme, pABA, and DHPP.

-

Assay Setup (96-well plate):

-

To test wells, add 2 µL of the inhibitor dilutions.

-

To control wells (0% inhibition), add 2 µL of DMSO.

-

To background wells (100% inhibition), add 2 µL of a known potent inhibitor or DMSO.

-

-

Reaction Initiation: Initiate the reaction by adding 198 µL of the enzyme/substrate master mix to all wells. Immediately place the plate in the microplate reader pre-set to 37°C.

-

Data Acquisition: Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent against a specific bacterial strain.

Principle: The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Test Inhibitor (e.g., Sulfathiazole)

-

Bacterial isolate in pure culture

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Incubator (35-37°C)

Methodology:

-

Inoculum Preparation: Select 3-5 colonies of the bacterial isolate and suspend them in broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Drug Dilution: Prepare serial two-fold dilutions of sulfathiazole in CAMHB directly in the 96-well plate. A typical range might be 1024 µg/mL down to 1 µg/mL.

-

Controls: Include a positive control well (broth + bacteria, no drug) and a negative control well (broth only, no bacteria).

-

Inoculation: Add the standardized bacterial inoculum to each well (except the negative control).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

Result Interpretation: The MIC is the lowest concentration of sulfathiazole in which there is no visible turbidity (i.e., the well is clear), indicating inhibition of bacterial growth.

In Vivo Pharmacokinetic Study Protocol (Rodent Model)

This protocol provides a generalized workflow for assessing the pharmacokinetic profile of a test compound.

Principle: To determine how a drug is absorbed, distributed, metabolized, and excreted (ADME) by administering it to an animal model and measuring its concentration in biological fluids over time.

Materials:

-

Test Compound (e.g., Sulfathiazole and its deuterated analog)

-

Animal Model (e.g., Sprague-Dawley rats)

-

Dosing vehicles (for oral and intravenous administration)

-

Blood collection supplies (e.g., catheters, microcentrifuge tubes with anticoagulant)

-

Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

-

Animal Acclimation: Acclimate animals to laboratory conditions.

-

Dosing: Divide animals into groups. Administer the test compound via the desired route (e.g., a single intravenous bolus and a single oral gavage dose to separate groups).

-

Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) via a cannulated vein.

-

Plasma Preparation: Process blood samples immediately by centrifugation to separate plasma. Store plasma frozen (-80°C) until analysis.

-

Bioanalysis: Develop and validate a sensitive analytical method (typically LC-MS/MS) to quantify the concentration of the parent drug and any major metabolites in the plasma samples.

-

Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to plot the plasma concentration-time data. Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC). For oral doses, calculate bioavailability (F%).

-

Comparative Analysis: Compare the pharmacokinetic profiles of the non-deuterated and deuterated compounds to quantify the impact of the KIE.

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Pharmacokinetic Profile of Sulfathiazole in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of sulfathiazole in various animal models. While the topic specifies Sulfathiazole-d4, it is important to note that deuterated compounds like this compound are typically used as internal standards in analytical assays for the quantification of the parent drug, sulfathiazole, due to their similar chemical properties and distinct mass. As such, dedicated pharmacokinetic studies on this compound as a therapeutic agent are not available. This guide will, therefore, focus on the extensive pharmacokinetic data available for sulfathiazole, a short-acting sulfonamide antibiotic.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Sulfathiazole is characterized by its relatively rapid absorption and excretion, classifying it as a short-acting sulfonamide.[1] Its disposition in the body has been studied in several animal models.

Absorption

Oral absorption of sulfathiazole can be slow and irregular.[1] However, studies in pigs have shown substantial absorption, with an absorption half-life of 0.8 hours and approximately 73% of the dose excreted in the urine within 24 hours after oral administration of its sodium salt.[1] In dwarf goats, the oral bioavailability after intraruminal administration was found to be 52.6%.[1] Intramuscular injection in pigs results in high bioavailability, reported at 92%.[1][2][3]

Distribution

Following absorption, sulfathiazole is widely distributed throughout the body's tissues and fluids, including pleural, peritoneal, and synovial fluids.[1]

Metabolism

The primary metabolic pathway for sulfathiazole in animals is N4-acetylation, resulting in the formation of N4-acetylsulfathiazole, which is bacteriologically inactive and generally less soluble than the parent compound.[1][4] Other metabolic routes include conjugation at the N4-position with sulfate, glucuronic acid, and glucose, conjugation at the N1-position, removal of the p-amino group to form the desamino metabolite, and ring hydroxylation.[5][6] In humans, a small percentage of a dose is excreted as a glucuronide.[1]

Excretion

Sulfathiazole and its metabolites are primarily excreted by the kidneys through glomerular filtration and tubular secretion.[1]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of sulfathiazole in different animal models.

| Animal Model | Route of Administration | Dose | Half-life (t½) | Bioavailability (F) | Volume of Distribution (Vd) | Clearance (Cl) | Reference |

| Pigs | Intravenous (IV) | 40 mg/kg | 9.0 ± 1.6 h | - | 1.16 ± 0.16 L/kg | 0.090 ± 0.007 L/kg/h | [2][3] |

| Pigs | Intramuscular (IM) | 40 mg/kg | - | 92 ± 4% | - | - | [2][3] |

| Pigs | Oral | 214 mg/kg | 1.3 h (elimination) | - | - | - | [1][4] |

| Sheep | Intravenous (IV) | 36 or 72 mg/kg | 1.1 - 1.6 h | - | 0.39 L/kg | - | [1][7] |

| Sheep | Oral | 214 mg/kg | 18 h (absorption) | 73% (urinary excretion) | - | - | [4][8] |

| Dwarf Goats | Intraruminal | - | 0.80 h | 52.6% | - | - | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic data. Below are generalized protocols for key experiments.

Animal Models and Drug Administration

-

Animal Models: Healthy animals such as pigs (32-40 kg), sheep, and dwarf goats are commonly used.[1][4] Mice (e.g., CD-1 or BALB/c, 8-10 weeks old) are also utilized for pharmacokinetic analysis.[9]

-

Intravenous (IV) Administration: A single dose of sulfathiazole sodium salt (e.g., 40 mg/kg) is injected into a suitable vein (e.g., femoral vein in pigs).[1][4]

-

Oral Administration: A single dose (e.g., 214 mg/kg) is administered via gastric intubation.[1][4] For mice, gavage needles are used.[9]

-

Intramuscular (IM) Administration: A single dose (e.g., 40 mg/kg) is injected into a muscle mass.[2][3]

Sample Collection

Blood samples are collected at predetermined time points from a venous catheter.[1] For instance, in murine models, blood can be collected at 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose via the retro-orbital sinus or saphenous vein.[9]

Sample Analysis

Concentrations of sulfathiazole and its metabolites in plasma are determined using analytical methods such as High-Performance Thin-Layer Chromatography (HPTLC) or other microbiological and chromatographic assays.[1] Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for quantifying sulfonamides in plasma.[10] In these methods, a deuterated internal standard like this compound is crucial for accurate quantification.

Visualizations

Signaling and Metabolic Pathways

The primary mechanism of action of sulfathiazole is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][11][12][13]

Caption: Mechanism of Action of Sulfathiazole.

The metabolism of sulfathiazole primarily involves N4-acetylation.

Caption: Metabolic Pathway of Sulfathiazole.

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of sulfathiazole.

Caption: Experimental Workflow for a Pharmacokinetic Study.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacokinetics and Tissue Residues of Sulfathiazole and Sulfamethazine in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fao.org [fao.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Human Metabolome Database: Showing metabocard for Sulfathiazole (HMDB0015619) [hmdb.ca]

- 7. Disposition of sulfonamides in food-producing animals V: Disposition of sulfathiazole in tissue, urine, and plasma of sheep following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Disposition of sulfonamides in food-producing animals: pharmacokinetics of sulfathiazole in sheep. | Semantic Scholar [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. What is the mechanism of Sulfathiazole? [synapse.patsnap.com]

- 12. benchchem.com [benchchem.com]

- 13. Sulfathiazole Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target [synapse.patsnap.com]

Methodological & Application

Application Note: High-Throughput Quantification of Sulfathiazole in Biological Matrices Using Sulfathiazole-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfathiazole is a sulfonamide antibiotic that has been utilized in veterinary and human medicine. The monitoring of its concentration in biological matrices is crucial for pharmacokinetic studies, residue analysis in food products, and clinical diagnostics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the quantification of small molecules like sulfathiazole in complex samples. The use of a stable isotope-labeled internal standard, such as Sulfathiazole-d4, is the gold standard for quantitative LC-MS/MS analysis. It effectively compensates for variations in sample preparation, chromatography, and ionization, leading to highly accurate and precise results. This application note provides a detailed protocol for the quantification of sulfathiazole in various biological matrices using this compound as an internal standard.

Logical Relationship of Internal Standard Use

Caption: Logical workflow for quantification using an internal standard.

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis for different biological matrices.

Protocol 1: Analysis of Sulfathiazole in Milk

This protocol is adapted from a method for the determination of various sulfonamides in milk.[1]

1. Materials and Reagents

-

Sulfathiazole and this compound standards (Sigma-Aldrich or equivalent)

-

Acetonitrile (ACN) and Ethyl Acetate (EA), LC-MS grade

-

n-Hexane, HPLC grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Blank milk for calibration standards and quality controls

2. Sample Preparation: Liquid-Liquid Extraction (LLE) and Cleanup

Caption: Workflow for milk sample preparation.

3. LC-MS/MS Conditions

-

LC System: Agilent 1290 Infinity II LC system or equivalent[2]

-

Column: Zorbax SB C-18 (4.6 × 150 mm, 5 µm) or equivalent[3]

-

Mobile Phase A: Water with 0.1% Formic Acid[3]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid[3]

-

Gradient: Start with a suitable percentage of B, ramp up to elute sulfathiazole, then return to initial conditions for equilibration.

-

Flow Rate: 0.5 mL/min[3]

-

Injection Volume: 10 µL[3]

-

MS System: SCIEX Triple Quad™ 3500 or equivalent[3]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions: To be optimized for the specific instrument. A common product ion for sulfonamides is m/z 156.[4]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Sulfathiazole | [To be determined] | 156.1 | [To be optimized] |

| This compound | [To be determined] | 160.1 | [To be optimized] |

Protocol 2: Analysis of Sulfathiazole in Water

This protocol is based on a method for analyzing sulfonamides in water using solid-phase extraction.[2][5]

1. Materials and Reagents

-

Sulfathiazole and this compound standards

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Hydrochloric acid (HCl)

-

Sodium EDTA (Na2EDTA)

-

Ultrapure water

-

Solid-Phase Extraction (SPE) Cartridges: Agilent Bond Elut HLB (500 mg, 6 mL) or equivalent[2]

2. Sample Preparation: Solid-Phase Extraction (SPE)

Caption: Workflow for water sample preparation via SPE.

3. LC-MS/MS Conditions

-

LC System: Agilent 1290 Infinity II LC system or equivalent[2]

-

MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent[2]

-

MS Conditions:

Protocol 3: Analysis of Sulfathiazole in Animal Tissue (Liver)

This protocol is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[6]

1. Materials and Reagents

-

Sulfathiazole and this compound standards

-

Acetonitrile (ACN) with 1% Acetic Acid (AA)

-

Water

-

Methanol (MeOH) with 0.1% Formic Acid (FA)

-

Agilent Bond Elut QuEChERS EN Extraction Kit

-

Agilent Bond Elut EN QuEChERS Fatty Dispersive-SPE 15 mL tube

2. Sample Preparation: QuEChERS

-

Weigh 2 g of homogenized liver sample into a 50 mL centrifuge tube.[6]

-

Spike with the internal standard (this compound) and vortex for 30 seconds.[6]

-

Add 10 mL of 1% AA in ACN and shake vigorously for 30 seconds.[6]

-

Add the contents of the Bond Elut EN QuEChERS extraction kit and shake vigorously for 1 minute.[6]

-

Centrifuge at 4000 rpm for 5 minutes.[6]

-

Transfer 6 mL of the upper ACN layer to a Bond Elut EN QuEChERS fatty dispersive-SPE 15 mL tube.[6]

-

Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.[6]

-

Transfer 4 mL of the extract and blow down to dryness at 40 °C with nitrogen.[6]

-

Reconstitute in 800 µL of 1:9 MeOH:H2O with 0.1% FA.[6]

-

Filter the sample using a 0.22 µm cellulose acetate spin filter.[6]

3. LC-MS/MS Conditions

-

Follow the LC-MS/MS conditions outlined in Protocol 1 or 2, with potential modifications to the gradient to ensure separation from matrix components.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of sulfonamides, including sulfathiazole, using LC-MS/MS with internal standards.

Table 1: Method Performance in Milk [1]

| Analyte | Recovery (%) | Relative Measurement Uncertainty (%) |

| Sulfathiazole | 91 - 114 | 7.5 - 12.7 |

Table 2: Method Performance in Water [5]

| Analyte | Spiking Level (ng/L) | Average Recovery (%) | RSD (%) (n=4) |

| Sulfathiazole | 20 | 80 - 90 | < 20 |

Table 3: Method Performance in Bovine Liver [6]

| Analyte | Recovery (%) | Precision (RSD, %) | LOQ (ng/g) |

| Sulfathiazole | 53 - 93 | 2.1 - 16.8 | 5 |

Table 4: Linearity and Quantitation Limits in Serum [7]

| Analyte | Linear Range (ng/mL) | Limit of Quantitation (ng/mL) |

| Sulfathiazole | 0.5 - 50 | 0.01 - 0.2 |

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of sulfathiazole in a variety of complex biological matrices by LC-MS/MS. The detailed protocols for milk, water, and animal tissue demonstrate the versatility of this approach. The presented methods, utilizing LLE, SPE, and QuEChERS for sample preparation, offer excellent recovery, precision, and low limits of quantification, making them suitable for a wide range of research and regulatory applications. The inherent advantages of stable isotope dilution, including compensation for matrix effects and procedural losses, ensure the highest quality data for confident decision-making.

References

- 1. acgpubs.org [acgpubs.org]

- 2. agilent.com [agilent.com]

- 3. sciex.com [sciex.com]

- 4. Confirmation of sulfamethazine, sulfathiazole, and sulfadimethoxine residues in condensed milk and soft-cheese products by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hpst.cz [hpst.cz]

- 6. agilent.com [agilent.com]

- 7. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Sulfathiazole in Milk Using a Deuterated Internal Standard and LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of sulfathiazole in raw milk samples. The procedure utilizes a simple and efficient liquid-liquid extraction (LLE) protocol for sample preparation, incorporating Sulfathiazole-d4 as an internal standard (ISTD) to ensure accuracy and precision by correcting for matrix effects and variations in extraction recovery. Analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high selectivity and low detection limits, well below the maximum residue limits (MRLs) established by regulatory agencies. This method is suitable for routine monitoring and quality control in food safety laboratories.

Introduction

Sulfonamides, including sulfathiazole, are a class of synthetic antimicrobial agents widely used in veterinary medicine to treat bacterial infections in dairy cattle.[1] The potential for residues of these drugs to persist in milk raises concerns for human health, including allergic reactions and the development of antibiotic-resistant bacteria.[2] To protect consumers, regulatory bodies have established MRLs for sulfonamides in milk, typically at 100 µg/kg for the sum of all sulfonamides.[3]

Accurate and reliable analytical methods are crucial for monitoring compliance with these regulations. The complex matrix of milk, rich in proteins and fats, presents a significant challenge for sample preparation, often leading to matrix effects that can suppress or enhance the analytical signal.[1][4] The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy to compensate for these effects, as it shares similar physicochemical properties with the target analyte and co-elutes chromatographically.[4] This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of sulfathiazole in milk, employing this compound for accurate quantification.

Experimental

Materials and Reagents

-

Standards: Sulfathiazole (≥99% purity), this compound (≥98% purity)

-

Solvents: Acetonitrile (LC-MS grade), Ethyl Acetate (LC-MS grade), Methanol (LC-MS grade), n-Hexane (LC-MS grade), Formic Acid (LC-MS grade)[1]

-

Water: Ultrapure water (18.2 MΩ·cm)

-

Milk Samples: Blank raw milk was sourced from a local dairy and confirmed to be free of sulfonamide residues prior to use.

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][5]

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) or equivalent.

-

Other Equipment: Vortex mixer, refrigerated centrifuge, nitrogen evaporator.

Standard and Sample Preparation

Standard Stock Solutions: Individual stock solutions of sulfathiazole and this compound were prepared in methanol at a concentration of 1 mg/mL and stored at 4°C.[1] Working standard solutions were prepared by serial dilution of the stock solutions in a methanol:water (1:1, v/v) mixture.

Sample Preparation Protocol: A liquid-liquid extraction method was employed for the extraction of sulfathiazole from milk samples.[1]

-

Sample Aliquoting: Transfer 5 mL of milk into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Spike the milk sample with the this compound internal standard solution to a final concentration of 20 ng/g and vortex briefly.[1]

-

Extraction: Add 10 mL of an acetonitrile:ethyl acetate (6:4, v/v) mixture to the tube.[1]

-

Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at 10,000 rpm for 10 minutes to separate the organic layer from the precipitated proteins and aqueous phase.[1]

-

Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a clean 15 mL centrifuge tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

-

Lipid Removal (Defatting): Add 1.5 mL of n-hexane to the dried residue and vortex for 1 minute to dissolve the lipids. Then, add 1.5 mL of 10% (v/v) aqueous methanol and vortex for another minute.[1]

-

Phase Separation and Final Extract Preparation: Centrifuge at 14,000 rpm for 5 minutes to achieve phase separation.[1] Carefully collect the lower aqueous methanol layer containing the analyte and internal standard and transfer it to an LC vial for analysis.

LC-MS/MS Analysis

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-